molecular formula C15H10Br3NO B13403139 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide

Cat. No.: B13403139
M. Wt: 460.0 g/mol
InChI Key: XJGIMRNXFBIKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide is a chemical compound with the molecular formula C15H10Br3NO It is a derivative of dibenzoazepine, characterized by the presence of bromine atoms at the 10 and 11 positions, and a carbonyl bromide group at the 5 position

Preparation Methods

The synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide typically involves the bromination of dibenzoazepine derivatives. One common method is the bromination of dibenz[b,f]azepine-5-carbonyl chloride using bromine. The reaction conditions often require a controlled environment to ensure the selective addition of bromine atoms at the desired positions .

Industrial production methods may involve large-scale bromination processes, where dibenz[b,f]azepine-5-carbonyl chloride is treated with bromine under optimized conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbonyl bromide group can be hydrolyzed to form corresponding carboxylic acids.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide involves its interaction with molecular targets in biological systems. The bromine atoms and carbonyl bromide group play crucial roles in its reactivity and interactions. The compound can modulate various pathways, including those involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide can be compared with other dibenzoazepine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10Br3NO

Molecular Weight

460.0 g/mol

IUPAC Name

5,6-dibromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl bromide

InChI

InChI=1S/C15H10Br3NO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H

InChI Key

XJGIMRNXFBIKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.